Piperazine, 1-[2-(phenylthio)ethyl]-
Description
Piperazine, 1-[2-(phenylthio)ethyl]- (CAS Registry Number®: 5576-62-5), is a sulfur-containing ethyl piperazine derivative with significant applications in medicinal chemistry. Structurally, it features a piperazine core substituted with a 2-(phenylthio)ethyl group, enhancing its aqueous solubility and bioavailability . This compound is synthesized via a base-induced, three-component SN2 reaction involving disulfides (e.g., diphenyl disulfide), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), and trimethylsilyl cyanide (TMSCN) in ethanol. The method is noted for its eco-friendliness, high yields (up to 90% on gram scale), and tolerance to air/water .
Its primary application lies in synthesizing acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors like K-604, which target cholesterol esterification for treating atherosclerosis, hyperlipidemia, and neurodegenerative diseases . The compound’s sulfur moiety enables structural flexibility for drug optimization, while the nitrile group facilitates further derivatization .
Properties
CAS No. |
73446-34-1 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(2-phenylsulfanylethyl)piperazine |
InChI |
InChI=1S/C12H18N2S/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 |
InChI Key |
KVSFTLLHQGAGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Phenethyl Halides
One of the classical and most straightforward routes involves reacting anhydrous piperazine with phenethyl chloride or phenethyl bromide under reflux in an inert solvent such as tetrahydrofuran (THF):
- Procedure : Piperazine (6 mmol) dissolved in THF (15 mL) is refluxed; phenethyl chloride (1 mmol) is added dropwise, and the mixture is refluxed for 4 hours under inert atmosphere.
- Workup : After cooling, the reaction mixture is filtered to remove unreacted piperazine, and the organic phase is extracted with dichloromethane and ethyl acetate at basic pH (>12) to isolate the product.
- Purification : Silica gel flash chromatography using dichloromethane/methanol/triethylamine mixtures yields pure 1-(2-phenylethyl)piperazine.
- Yield : Approximately 72% yield reported.
- Notes : This method is scalable and uses readily available reagents but requires careful control of reaction conditions to minimize side products.
Base-Induced Synthesis via Disulfides and Chloromethyl Piperazine Derivatives
A more recent and environmentally friendly approach involves a three-component reaction using diphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (a piperazine equivalent), and trimethylsilyl cyanide in ethanol:
- Reaction Conditions : Base (e.g., cesium carbonate) in ethanol at 100–120 °C for 3 hours.
- Mechanism : SN2 nucleophilic substitution where the sulfur from disulfide attacks the chloromethyl piperazine derivative.
- Advantages : Catalyst-free, uses green solvent (ethanol), less odorous disulfides, and simple purification.
- Yields : High yields up to 90% reported.
- Applications : Produces intermediates useful for ACAT-1 inhibitors and other medicinal chemistry targets.
Palladium-Catalyzed Coupling for Sulfur-Substituted Piperazines
For derivatives structurally related to Piperazine, 1-[2-(phenylthio)ethyl]-, such as vortioxetine analogues, palladium-catalyzed cross-coupling reactions have been employed:
- Starting Materials : 2,4-dimethylthiophenol and 2-bromoiodobenzene or 1,2-dibromobenzene.
- Catalyst System : Palladium catalyst with phosphine ligands.
- Reaction Medium : Polar solvents like DMF or DMSO at elevated temperatures (~140 °C).
- Reaction Time : Extended, often over 14 days.
- Outcome : Formation of arylthio-substituted piperazines via intermediate aryl sulfides.
- Yield : Overall yield for related compounds like vortioxetine around 17%, indicating complexity and lower efficiency for this route.
- Notes : This method is more suited for complex derivatives and less for simple Piperazine, 1-[2-(phenylthio)ethyl]- due to lengthy reaction times and lower yields.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution with phenethyl halides | Piperazine, phenethyl chloride/bromide | Reflux in THF, inert atmosphere | ~72 | Simple, scalable, high purity | Requires inert atmosphere, halides |
| Base-induced reaction with disulfides | Diphenyl disulfide, chloromethyl piperazine, Cs2CO3 | Ethanol, 100–120 °C, 3 h | Up to 90 | Catalyst-free, green solvent, less odor | Requires specialized chloromethyl piperazine |
| Pd-catalyzed cross-coupling | 2,4-dimethylthiophenol, aryl halides, Pd catalyst | DMF/DMSO, 140 °C, >14 days | ~17 | Suitable for complex derivatives | Long reaction time, low yield |
| Reduction of piperazine precursors | Ethylenediamine derivatives, LiAlH4/NaBH4 | THF, 50–60 °C | ~60 | Allows diverse substitution | Multi-step, complex |
Research Findings and Notes
- The base-induced synthesis using disulfides and chloromethyl piperazine derivatives is noted for its green chemistry attributes, avoiding noxious thiols and harsh conditions, making it a preferred modern method for preparing sulfur-substituted piperazines.
- Classical nucleophilic substitution remains widely used due to simplicity and accessibility of reagents, with well-established purification protocols.
- Palladium-catalyzed methods, while powerful for complex molecule synthesis, are less efficient for simple Piperazine, 1-[2-(phenylthio)ethyl]- due to long reaction times and lower yields.
- Reduction strategies provide versatility in piperazine derivative synthesis but are more laborious and less direct for this specific compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenylthioethyl group facilitates nucleophilic substitution (SN2) at the sulfur atom or adjacent carbon. Key findings include:
Reaction with Cyanide Anions
-
In a base-induced three-component reaction, the compound reacts with disulfides and trimethylsilyl cyanide (TMSCN) to form 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles .
-
Example: Reaction with TMSCN in ethanol at 60°C yields acetonitrile derivatives with up to 75% efficiency .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| TMSCN, K₂CO₃, EtOH | 60°C, 12 h | 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitrile | 60% |
| Na₂CO₃, DMF | 25°C, 6 h | Substituted piperazine derivatives | 45–70% |
Alkylation and Acylation
The piperazine nitrogen atoms participate in alkylation and acylation:
Alkylation
-
Reaction with alkyl halides (e.g., chloromethyl derivatives) in the presence of K₂CO₃ or Na₂CO₃ forms N-alkylated piperazines .
-
Example: Alkylation with 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride under basic conditions yields substituted piperazines .
Acylation
-
Acyl halides react with the secondary amines of piperazine to form amides. This is critical in modifying the compound for pharmaceutical applications .
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form heterocyclic systems:
Formation of Dibenzo[b,f] thiazepines
-
Reaction with phenyl 2-(phenylthio)phenylcarbamate and subsequent cyclization produces 11-(1-piperazinyl)dibenzo[b,f] thiazepine, a key intermediate for antipsychotic drugs .
-
Conditions: Piperazine in aprotic solvents (e.g., DMF) at 100–150°C .
Reductive Transformations
The nitro group in intermediates derived from this compound can be reduced:
Nitro Reduction
-
Iron or zinc in acetic acid reduces nitro groups to amines at 25–60°C .
-
Example: Reduction of 1-fluoro-2-nitrobenzene derivatives using Fe/AcOH yields amino intermediates for further functionalization .
Coordination Chemistry
The piperazine moiety acts as a ligand in metal complexes:
Metal Complexation
-
Piperazine derivatives coordinate with transition metals (e.g., Cd²⁺) via nitrogen atoms, forming stable complexes for catalytic applications .
Reaction Mechanisms
Key mechanistic insights:
Scientific Research Applications
Potential Applications
1-[2-(phenylthio)ethyl]-piperazine derivatives have potential biological activities, making them applicable in various domains:
- Pharmaceuticals : It may serve as a lead in drug development because of its biological activity.
- Research : This compound is useful in interaction studies to understand how piperazine derivatives interact with biological targets.
Related Research
Other piperazine derivatives, such as 4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl], have been explored as novel analogs . Additionally, research has focused on synthesizing 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles, which are considered drug targets for treating hyperlipidemia and neurodegenerative diseases .
Synthesis of Piperazine Derivatives
Piperazine derivatives exhibit a range of biological activities because of the basicity of their nitrogen atoms and electrostatic interaction . Examples of synthesized piperazine derivatives include:
- 1,4-Bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine
- 1,4-Bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine
- 1,4-Bis(3-methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl) piperazine
- 2,2′-((Piperazin-1,4-diyl)bis(1,3,4-thiadiazol-5,2-diyl))bis acids
These compounds have been synthesized through various chemical processes, including refluxing with hydrazine hydrate, using thionyl chloride, and reacting with acetic anhydride .
Process for Synthesis
A new process for synthesizing 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine) has been developed for treating depression and anxiety . The process involves preparing 1-(2-((2-(trifluoromethyl)phenyl)thio)phenyl)piperazine on a solid polystyrene support, followed by decomplexation using visible light irradiation and purification .
Alternative Processes
Alternative palladium-catalyzed processes for preparing vortioxetine from 2,4-dimethylthiophenol and 2-bromoiodobenzene via a 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene intermediate have also been described .
Preparation of Thiazepine
Mechanism of Action
The mechanism of action of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Piperazine, 1-[2-[(2-chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]-, hydrochloride (1:2)
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)
- Structure : Features bis(4-fluorophenyl)methoxy and phenylpropyl groups .
- Synthesis : Two-step process via coupling of substituted acids with piperazine derivatives followed by reduction .
- Applications : High-affinity dopamine transporter (DAT) ligand for treating cocaine addiction; selectively inhibits dopamine reuptake .
- Distinction : Fluorinated aromatic groups enhance CNS penetration but reduce utility in cholesterol metabolism pathways .
1-Methyl-4-[2-(4-methylbenzenesulfonyl)ethyl]piperazine
- Structure : Contains a toluenesulfonyl (tosyl) group and methyl substitution .
- Synthesis : Likely involves sulfonation of ethyl-piperazine precursors.
- Applications : Sulfonyl groups are common in protease inhibitors or antibiotics but lack ACAT-1 activity .
- Distinction : Sulfonyl groups are less reactive than thioethers, limiting versatility in drug design .
1-(2-Thienylmethyl)piperazine
- Structure : Substituted with a thiophene methyl group .
- Synthesis : Direct alkylation of piperazine with thiophene derivatives.
- Applications: Potential use in antipsychotics or anticonvulsants due to thiophene’s electron-rich structure .
- Distinction : Thiophene’s aromaticity differs from phenylthioethyl’s sulfur-alkyl chain, altering pharmacokinetics .
Key Insights :
- GBR 12909 requires specialized reagents (e.g., EDCI) and multi-step purification, reducing cost-effectiveness .
- HEHPP ’s solvent-free synthesis is industrially advantageous but irrelevant to medicinal applications .
Stability and Pharmacokinetics
- Piperazine, 1-[2-(phenylthio)ethyl]- : The nitrile group enhances stability under physiological conditions, supporting oral bioavailability .
- GBR 12909 : Fluorine atoms improve blood-brain barrier penetration but increase metabolic degradation risks .
- HEHPP : Hydroxyl groups confer high water solubility but reduce membrane permeability .
Biological Activity
Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Piperazine, 1-[2-(phenylthio)ethyl]- , has been explored for its potential therapeutic applications, particularly in the context of various diseases. This article delves into the biological activity of this compound, synthesizing findings from recent studies and highlighting its significance in pharmacology.
Chemical Structure and Properties
Piperazine, 1-[2-(phenylthio)ethyl]- is characterized by a piperazine ring substituted with a phenylthioethyl group. Its chemical formula is , and it exhibits properties typical of piperazine derivatives, including the ability to form hydrogen bonds and interact with biological targets.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study on various piperazine compounds, including those with phenylthio substitutions, indicated strong activity against several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Inhibition of ACAT-1
Piperazine, 1-[2-(phenylthio)ethyl]- has been identified as a promising inhibitor of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), an enzyme implicated in cholesterol metabolism and associated with conditions like hyperlipidemia and atherosclerosis. The compound was synthesized through a base-induced reaction involving disulfides and demonstrated good inhibitory activity against ACAT-1 in vitro. This positions it as a potential candidate for further development in treating cholesterol-related disorders .
Antidepressant Properties
Another area of research focuses on the compound's potential as a selective serotonin reuptake inhibitor (SSRI). Studies have shown that piperazine derivatives can modulate serotonin levels in the brain, which is crucial for mood regulation. Piperazine, 1-[2-(phenylthio)ethyl]- was modeled after known SSRIs and exhibited binding affinity at serotonin transporters, suggesting its utility in treating depression .
Study on Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of several piperazine derivatives, Piperazine, 1-[2-(phenylthio)ethyl]- was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option .
ACAT-1 Inhibition Study
A detailed investigation into the inhibition of ACAT-1 by Piperazine, 1-[2-(phenylthio)ethyl]- revealed that it significantly reduced cholesterol esterification in cultured cells. This effect was dose-dependent, with IC50 values indicating potent activity. The study also explored the compound's mechanism of action through kinetic assays .
Data Table: Summary of Biological Activities
Q & A
Q. What methodologies enable the quantification of bacterial biofilm inhibition potential in derivatives of this compound?
- Methodology : Use crystal violet staining in 96-well plates to quantify biofilm biomass (OD₅₉₀ nm). Confocal microscopy with LIVE/DEAD BacLight™ stains assesses bacterial viability. Minimum biofilm inhibitory concentration (MBIC) is determined via dose-response curves. Synergy with antibiotics is tested using checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
